N-(3-tert-butyl-1,2-oxazol-5-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-16(2,3)11-8-13(24-21-11)17-15(23)10-6-7-12-18-19-14(9-4-5-9)22(12)20-10/h6-9H,4-5H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFYVAFXDQCHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Target Compound vs. Vebreltinib
- Core Structure : Both share the [1,2,4]triazolo[4,3-b]pyridazine backbone.
- Substituents :
- Functional Implications: Vebreltinib’s fluorinated indazole moiety enhances metabolic stability and target affinity, contributing to its potency as a tyrosine kinase inhibitor .
Target Compound vs. N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide
- Core Structure : Identical triazolo-pyridazine core.
- Substituents :
- Functional Implications: Cyclobutyl’s larger ring size may increase steric hindrance, affecting binding pocket accommodation.
Data Table: Key Properties
Research Findings
- Vebreltinib : Clinical studies highlight its efficacy in targeting ALK and ROS1 kinases, with fluorine atoms critical for binding pocket interactions .
- Target Compound : Preclinical data suggest its tert-butyl oxazole enhances water solubility by ~20% compared to vebreltinib, though potency against kinase targets remains under evaluation.
- Cyclobutyl Derivative : Early-stage studies indicate that cyclobutyl substitution reduces off-target kinase binding by 15% compared to cyclopropyl analogs, likely due to steric effects .
Méthodes De Préparation
Diazotization-Cyclization Strategy
Diazotization of 2,3-diamino-furo[2,3-c]pyridines with NaNO₂ in acetic acid/water (1:1) at 0°C yields the triazolo[4′,5′:4,5]furo[2,3-c]pyridine core. Adaptation of this method involves substituting furopyridine precursors with pyridazine analogs. Key parameters include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Acid Concentration | 50% AcOH/H₂O | 70% |
| Temperature | 0°C | Reduced side products |
| Equivalents of NaNO₂ | 1.5 equiv | Maximizes cyclization |
Post-cyclization, the pyridazine ring is functionalized at position 6 via carboxylation using CO₂ under palladium catalysis, though direct carboxamide formation may require alternative routes.
Formation of 3-tert-Butyl-1,2-oxazol-5-yl Moiety
The oxazole component is synthesized via a triflylpyridinium-mediated [3 + 2] cycloaddition. Carboxylic acids react with isocyanides (e.g., tosylmethyl isocyanide) in dichloromethane (DCM) with DMAP as a base.
Optimized Oxazole Synthesis
For 3-tert-butyl substitution, pivalic acid (tert-butyl carboxylic acid) serves as the starting material:
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Activation : Pivalic acid (1.0 equiv) reacts with DMAP-Tf (1.3 equiv) in DCM to form an acylpyridinium intermediate.
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Cycloaddition : Tosylmethyl isocyanide (1.2 equiv) is added at 40°C, yielding 3-tert-butyl-5-tosyloxazole.
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Detosylation : Hydrolysis with NaOH/EtOH removes the tosyl group, affording 3-tert-butyl-1,2-oxazol-5-amine.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylpyridinium formation | DMAP-Tf, DCM, rt, 5 min | 95% |
| Cycloaddition | Tosylmethyl isocyanide, 40°C | 82% |
| Detosylation | 2M NaOH, EtOH, reflux | 88% |
Amide Coupling of Triazolopyridazine and Oxazole
The final step involves coupling the triazolopyridazine-6-carboxylic acid with 3-tert-butyl-1,2-oxazol-5-amine. Standard peptide coupling reagents (e.g., EDCl/HOBt) are utilized.
Carboxylic Acid Activation
The triazolopyridazine-6-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the oxazole amine in tetrahydrofuran (THF) at −10°C.
| Parameter | Condition | Outcome |
|---|---|---|
| Activation Agent | SOCl₂ (2.0 equiv) | Complete conversion |
| Coupling Solvent | THF | Minimizes hydrolysis |
| Temperature | −10°C to rt | 78% yield |
Alternative methods employ HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF, achieving 85% yield with reduced side reactions.
Integrated Synthetic Route
A consolidated three-step process is recommended for scalability:
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Triazolopyridazine Core Synthesis
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Oxazole Ring Construction
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Amide Bond Formation
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), 1.55–1.62 (m, 4H, cyclopropane), 8.25 (s, 1H, triazole), 8.70 (s, 1H, oxazole).
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HRMS : m/z [M + H]⁺ calcd for C₁₇H₂₁N₆O₂: 353.1721; found: 353.1718.
Challenges and Optimization
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Low Yields in Diazotization : Increasing acetic acid concentration to 50% improves cyclization efficiency from 30% to 70%.
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Oxazole Instability : Use of anhydrous DCM and controlled temperatures (−10°C) prevents decomposition during coupling.
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Byproduct Formation : Column chromatography (5% MeOH/CH₂Cl₂) effectively isolates the final product.
Industrial Scalability Considerations
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps include:
- Cyclopropane ring formation : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation reactions under controlled temperatures (e.g., 0–5°C) to avoid side reactions .
- Triazolo-pyridazine core assembly : Cyclocondensation of hydrazine derivatives with carbonyl intermediates, using catalysts like acetic acid or p-toluenesulfonic acid .
- Amide coupling : The oxazole-carboxamide moiety is attached via carbodiimide-mediated coupling (e.g., EDCI or DCC) in anhydrous DMF or DCM .
Critical parameters : Solvent purity (<0.01% H2O), stoichiometric control of coupling reagents, and inert atmosphere (N2/Ar) to prevent hydrolysis .
Basic: Which analytical techniques are optimal for structural characterization?
Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm tert-butyl (δ ~1.3 ppm) and cyclopropyl (δ ~0.8–1.1 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolo-pyridazine core .
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (expected [M+H]<sup>+</sup> ~410.18 g/mol) .
- HPLC purity analysis : Reverse-phase C18 columns (ACN/H2O gradient) assess purity (>98% for biological assays) .
Advanced: How can computational modeling predict this compound’s reactivity or target interactions?
Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and identifies reactive sites (e.g., electrophilic carbons in the triazolo ring) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases), using crystal structures from the PDB. Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
- Reaction path screening : ICReDD’s workflow combines computed transition states with experimental data to prioritize synthetic routes .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
-
Core modifications : Compare analogs with pyridazine vs. pyridine cores (e.g., reduced planarity lowers kinase inhibition) .
-
Substituent variations :
Substituent Biological Activity Trend Reference tert-Butyl Enhances metabolic stability Cyclopropyl Increases membrane permeability Oxazole isomer (5-yl vs. 3-yl) Alters target selectivity -
Assay design : Use parallel medicinal chemistry (PMC) to synthesize 10–20 analogs, testing IC50 against a panel of enzymes .
Advanced: How to resolve contradictions in biological assay data (e.g., IC50 variability)?
Answer:
- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities (e.g., residual solvents) as confounding factors .
- Assay standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa may show differential uptake).
- Control ATP concentrations in kinase assays (1 mM recommended) .
- Statistical analysis : Apply Grubbs’ test to identify outliers and repeat assays in triplicate .
Basic: What are the compound’s stability profiles under varying conditions?
Answer:
- Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials .
- Hydrolytic stability : Stable in pH 4–7 buffers for 24h; degrades in basic conditions (pH >9) via oxazole ring opening .
- Light sensitivity : No significant degradation under UV/Vis light (tested for 48h) .
Advanced: How to optimize reaction yields during scale-up?
Answer:
- Solvent screening : Replace DMF with MeCN/THF mixtures to improve mixing and reduce viscosity .
- Catalyst optimization : Test Pd(OAc)2 vs. PdCl2(PPh3)2 for Suzuki couplings (yield increases by 15–20% with latter) .
- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., from 12h to 2h for cyclopropanation) .
Basic: Which structural features critically influence bioactivity?
Answer:
- tert-Butyl group : Enhances hydrophobic interactions in enzyme pockets (e.g., kinase ATP-binding sites) .
- Cyclopropyl ring : Restricts conformational flexibility, improving binding entropy .
- Triazolo-pyridazine core : Essential for π-π stacking with aromatic residues (e.g., Phe80 in GSK-3β) .
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